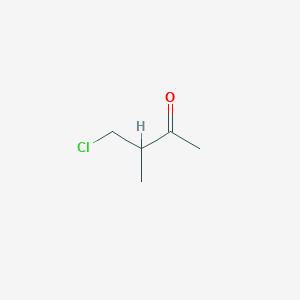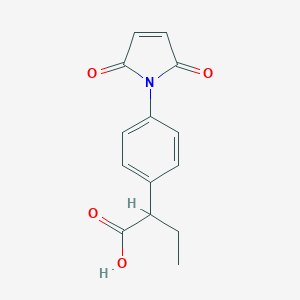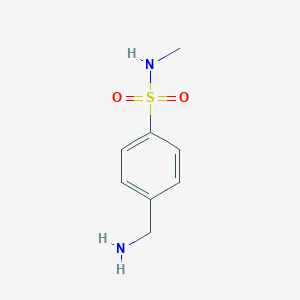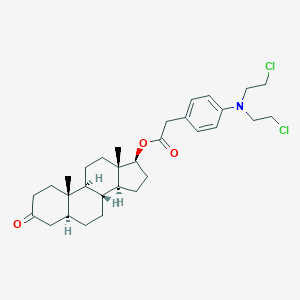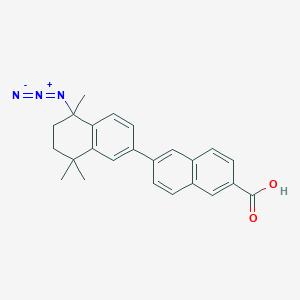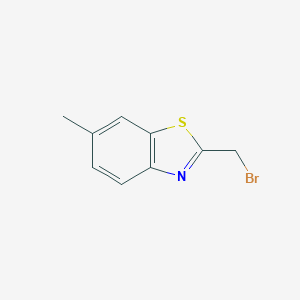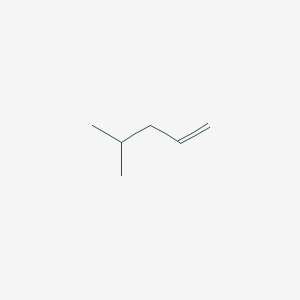
4-Méthyl-1-pentène
Vue d'ensemble
Description
4-Methyl-1-pentene is an organic compound with the chemical formula C6H12. It is a colorless, transparent liquid that is insoluble in water. This compound is also known by other names such as isobutylethene and 4-methylpent-1-ene . It is primarily used in organic synthesis and has various industrial applications.
Applications De Recherche Scientifique
Analyse Biochimique
Biochemical Properties
It is known that it is a reactive compound, particularly with strong oxidizers
Cellular Effects
It has been observed that it can cause irritation in the eyes, skin, digestive tract, and respiratory tract upon exposure
Molecular Mechanism
It is known that it can react exothermically with reducing agents to release gaseous hydrogen
Temporal Effects in Laboratory Settings
It is known that it is a stable compound
Dosage Effects in Animal Models
It has been observed that it can cause irritation in the digestive tract and respiratory tract upon exposure
Méthodes De Préparation
4-Methyl-1-pentene can be synthesized through several methods. One common method involves the catalytic dehydrogenation of 4-methyl-1-pentanol. This process typically uses a catalyst such as copper or zinc at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of 4-methyl-1-pentene .
In industrial settings, 4-methyl-1-pentene is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer-chain hydrocarbons, including 4-methyl-1-pentene .
Analyse Des Réactions Chimiques
4-Methyl-1-pentene undergoes various chemical reactions, including:
Mécanisme D'action
The mechanism of action of 4-methyl-1-pentene in polymerization involves coordination polymerization using catalysts such as titanium or zirconium-based catalysts. These catalysts facilitate the insertion of the monomer into the growing polymer chain, resulting in the formation of poly(4-methyl-1-pentene) . The polymerization process can involve 1,2 and 2,1 insertions, as well as chain-walking mechanisms .
Comparaison Avec Des Composés Similaires
4-Methyl-1-pentene can be compared with other similar compounds, such as:
2-Methylbut-1-ene: This compound is an isomer of 4-methyl-1-pentene, with the methyl group attached to a different carbon atom, leading to variations in physical and chemical properties.
3-Methylbut-1-ene: Another isomer with a different arrangement of the carbon chain, affecting its reactivity and applications.
4-Methyl-1-pentene stands out due to its unique structure, which imparts specific properties such as high gas permeability and thermal stability, making it valuable in specialized applications .
Propriétés
IUPAC Name |
4-methylpent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSSPWUEQFSQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25068-26-2, 24979-98-4 | |
| Record name | Poly(4-methyl-1-pentene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentene, 4-methyl-, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3061001 | |
| Record name | 4-Methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methyl-1-pentene is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methyl-1-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10261 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
127.4 to 129.2 °F at 760 mmHg (USCG, 1999) | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
-25 °F (USCG, 1999) | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.665 (USCG, 1999) - Less dense than water; will float | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
438.93 mmHg (USCG, 1999), 272.0 [mmHg] | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methyl-1-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10261 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
691-37-2, 25068-26-2 | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(4-methyl-1-pentene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025068262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentene, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X10HRJ2Y7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methyl-1-pentene?
A1: 4-Methyl-1-pentene has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: What are the key spectroscopic characteristics of 4-Methyl-1-pentene?
A2: Far-infrared spectroscopy has been utilized to study 4-Methyl-1-pentene, revealing insights into its chain conformation and crystallinity. [] Some bands in the far-infrared spectrum appear split, suggesting non-uniformity in its helical structure. []
Q3: What is the significance of the glass transition temperature in poly(4-methyl-1-pentene)?
A3: The glass transition temperature (Tg) of poly(4-methyl-1-pentene) is an important parameter that affects its flexibility and processability. [] Branched polypropenes, synthesized by incorporating 4-methyl-1-pentene, exhibit Tg values ranging from −65 up to 26 °C, depending on the comonomer content. []
Q4: How does surface chlorination affect the gas permeability of poly(4-methyl-1-pentene)?
A5: Gas-solid photochlorination can be used to modify the surface of poly(4-methyl-1-pentene) films. [] The depth and extent of chlorination (Cl:C ratio) significantly affect the gas permeability of the resulting membranes. [] For instance, a densely and deeply chlorinated membrane exhibits improved selectivity for H2/N2 compared to the unmodified polymer. []
Q5: How is 4-methyl-1-pentene produced through propylene dimerization?
A6: 4-Methyl-1-pentene is primarily produced through the catalytic dimerization of propylene. [, , ] Potassium-copper based catalysts have demonstrated high selectivity for 4-methyl-1-pentene formation in this reaction. []
Q6: What factors influence the selectivity of propylene dimerization towards 4-methyl-1-pentene?
A7: Several factors influence the selectivity of propylene dimerization towards 4-methyl-1-pentene, including catalyst composition, reaction temperature, and pressure. [, ] The addition of metal powders, potassium alkoxides, and tertiary amines to potassium-based catalysts can significantly impact both the reaction rate and selectivity for 4-methyl-1-pentene. []
Q7: What role does beta-methyl elimination play in 4-methyl-1-pentene production?
A8: Hafnocene catalysts are known to promote propylene dimerization to 4-methyl-1-pentene through a mechanism involving beta-methyl elimination. [] The selectivity of this process is influenced by the hafnocene ligand structure, reaction temperature, pressure, and the concentration of the co-catalyst (e.g., methylaluminoxane). []
Q8: What are the typical catalysts used for the polymerization of 4-methyl-1-pentene?
A9: 4-Methyl-1-pentene can be polymerized using various catalysts, including Ziegler-Natta catalysts (e.g., titanium tetrachloride and lithium aluminum tetradecyl) [] and metallocene catalysts. [, , , , ]
Q9: How does the choice of catalyst affect the properties of poly(4-methyl-1-pentene)?
A10: Different catalysts lead to varying molecular weights, tacticity, and microstructures in the resulting poly(4-methyl-1-pentene). [, , , ] This directly impacts the polymer's thermal properties, crystallinity, and mechanical strength.
Q10: What are the advantages of using metallocene catalysts for 4-methyl-1-pentene polymerization?
A11: Metallocene catalysts offer significant advantages in 4-methyl-1-pentene polymerization, including high activity, control over molecular weight, and the ability to produce polymers with narrow molecular weight distributions. [, , ] They also enable the synthesis of specific tactic forms of poly(4-methyl-1-pentene), influencing its properties.
Q11: What are the common comonomers used with 4-methyl-1-pentene in copolymerization?
A12: Common comonomers used with 4-methyl-1-pentene include ethylene [, , , , , ], propylene [, ], 1-hexene [, ], and 1-octene. []
Q12: How does the incorporation of comonomers affect the properties of poly(4-methyl-1-pentene)?
A13: The incorporation of comonomers can significantly alter the properties of poly(4-methyl-1-pentene). For instance, copolymerization with ethylene can enhance the flexibility and processability of the resulting material. [, , , ] The incorporation of 1-hexene or 1-octene can improve the solubility of poly(4-methyl-1-pentene) in common organic solvents. [, ]
Q13: What is the significance of tacticity in poly(4-methyl-1-pentene) copolymers?
A14: Tacticity plays a crucial role in determining the properties of poly(4-methyl-1-pentene) copolymers. [, , ] Isotactic poly(4-methyl-1-pentene), for example, exhibits different crystalline forms and melting points compared to its syndiotactic counterpart. [] The choice of catalyst can directly influence the tacticity of the resulting copolymers.
Q14: Can block copolymers be synthesized from 4-methyl-1-pentene using single-site catalysts?
A15: Research indicates that ethene/1-olefin blocky copolymers, including those containing 4-methyl-1-pentene, can be synthesized using nonliving insertion copolymerizations with isospecific single-site catalysts. [] The degree of blockiness is influenced by the catalyst's stereospecificity. []
Q15: What are the potential applications of poly(4-methyl-1-pentene)?
A16: Poly(4-methyl-1-pentene) possesses properties such as high transparency, heat resistance, low density, and good chemical resistance, making it suitable for diverse applications. [, , , , , ] These include medical equipment, heat-resistant food foils, transparent pipes, coatings for electrical wires, films, and hollow molded bodies. [, , , , , ]
Q16: Can poly(4-methyl-1-pentene) be used for membrane separation processes?
A17: The inherent gas permeability of poly(4-methyl-1-pentene) makes it suitable for membrane separation applications. [, ] Surface modifications, such as photochlorination, can further enhance its selectivity for specific gases. [] Additionally, incorporating polyelectrolyte multilayers onto poly(4-methyl-1-pentene) films can create asymmetric membranes with tailored gas separation properties. []
Q17: How have computational methods been used to study poly(4-methyl-1-pentene)?
A18: Monte Carlo (MC) simulations have been instrumental in studying the crystal structure and gas solubility of isotactic poly(4-methyl-1-pentene). [] These simulations provide valuable insights into the packing arrangement of polymer chains and the interaction of gas molecules with the polymer matrix. []
Q18: Can computational models predict the solubility of gases in poly(4-methyl-1-pentene)?
A19: MC simulations, combined with methods like Widom's test-particle insertion, can effectively predict the solubility of various gases (He, H2, Ar, O2, CH4, and CO2) in crystalline poly(4-methyl-1-pentene). [] The accuracy of these predictions depends on the chosen model for the penetrant molecule. []
Q19: What is the role of molecular modeling in understanding the properties of 4-methyl-1-pentene polymers?
A20: Molecular modeling techniques contribute to a deeper understanding of structure-property relationships in 4-methyl-1-pentene polymers. [] They provide insights into chain conformation, packing behavior, and interactions with other molecules, which ultimately dictate the material's macroscopic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




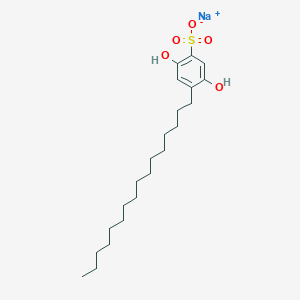


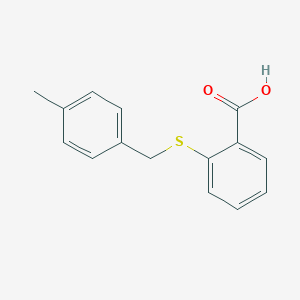
![(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B8312.png)
